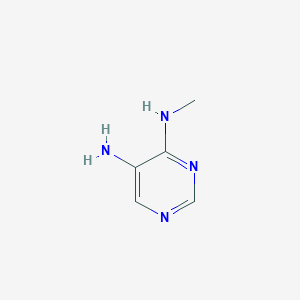

4,5-Pyrimidinediamine, N4-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including "4,5-Pyrimidinediamine, N4-methyl-", often involves the cyclization of β-dicarbonyl compounds with N-C-N compounds, utilizing amidines, urea, or guanidine as reactants. This process, known as the Principal Synthesis, leads to 2-substituted pyrimidines, 2-pyrimidones, and 2-aminopyrimidines, among others. Various synthetic routes have been explored to enhance the yield and specificity of these compounds, highlighting the flexibility and adaptability of pyrimidine synthesis methods in accommodating different substituents and achieving desired molecular frameworks.

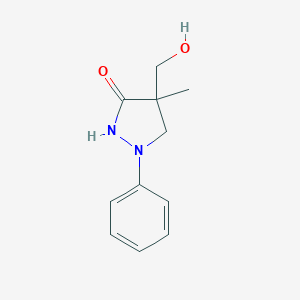

Molecular Structure Analysis

The molecular structure of "4,5-Pyrimidinediamine, N4-methyl-" and related compounds is characterized by their planar pyrimidine ring, which is crucial for their interaction with biological targets and participation in chemical reactions. Substitutions at the N4 position, such as methylation, significantly impact the molecule's electronic distribution, hydrogen bonding capabilities, and overall molecular geometry. Structural analyses, including X-ray crystallography and spectroscopic methods, have provided detailed insights into the conformational preferences and structural dynamics of these molecules.

Chemical Reactions and Properties

"4,5-Pyrimidinediamine, N4-methyl-" participates in a variety of chemical reactions, leveraging its pyrimidine core as a reactive site for nucleophilic attacks, electrophilic substitutions, and the formation of hydrogen bonds. The presence of the N4-methyl group influences the compound's reactivity, making it a versatile intermediate in the synthesis of more complex molecules. These chemical properties are essential for the compound's utility in various synthetic pathways and its interactions within biological systems.

Physical Properties Analysis

The physical properties of "4,5-Pyrimidinediamine, N4-methyl-" include its solubility in common organic solvents, melting point, and crystalline structure, which are influenced by its molecular structure and substituents. These characteristics are important for the compound's handling, storage, and application in various scientific experiments and industrial processes.

Chemical Properties Analysis

The chemical properties of "4,5-Pyrimidinediamine, N4-methyl-" are defined by its stability, reactivity, and the nature of its interactions with other molecules. Its pyrimidine core, complemented by the N4-methyl substitution, contributes to its role as a building block in the synthesis of more complex compounds. Understanding these properties is crucial for exploiting the compound's potential in chemical syntheses, biological studies, and material science applications.

- (Verma et al., 2020) - A review on the pharmacological aspects of pyrimidine derivatives.

- (Igarashi et al., 2006) - Synthesis and characterization of novel pyrimidine derivatives with potential for NAD+-NADH-type redox ability.

- (Grivsky et al., 1980) - Synthesis and antitumor activity of specific pyrimidine derivatives.

Safety And Hazards

properties

IUPAC Name |

4-N-methylpyrimidine-4,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-7-5-4(6)2-8-3-9-5/h2-3H,6H2,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPOQSPEGNLKIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Pyrimidinediamine, N4-methyl-(9CI) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.